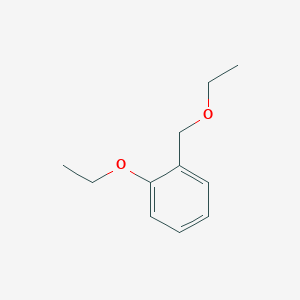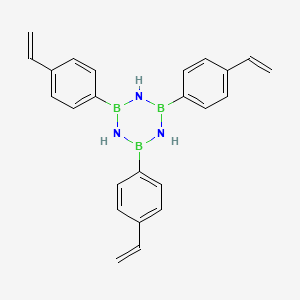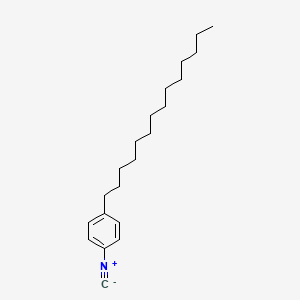![molecular formula C29H36O2 B12553492 Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]- CAS No. 160094-48-4](/img/structure/B12553492.png)
Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-: is an organic compound that belongs to the class of alkoxybenzenes. This compound features a benzene ring substituted with a dodecyloxy group and a butadiynyl chain that is further substituted with a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, materials science, and potentially medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]- typically involves multiple steps:
Formation of the dodecyloxybenzene: This can be achieved by reacting dodecanol with benzene in the presence of a strong acid catalyst, such as sulfuric acid, to form the dodecyloxybenzene.
Synthesis of the butadiynyl chain: The butadiynyl chain can be synthesized through a series of coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst.
Final coupling: The final step involves coupling the dodecyloxybenzene with the butadiynyl chain substituted with the methoxyphenyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the use of green chemistry principles to minimize waste and environmental impact would be considered.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the butadiynyl chain, converting it into a more saturated hydrocarbon chain.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents.
Medicine
Industry
In materials science, the compound may be used in the development of advanced materials, such as liquid crystals or organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butadiynyl chain and methoxyphenyl group could play a role in binding to these targets, while the dodecyloxy group may influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(dodecyloxy)-4-[4-(4-hydroxyphenyl)-1,3-butadiynyl]-: Similar structure but with a hydroxy group instead of a methoxy group.
Benzene, 1-(dodecyloxy)-4-[4-(4-aminophenyl)-1,3-butadiynyl]-: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]- imparts unique electronic properties, potentially enhancing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
CAS No. |
160094-48-4 |
|---|---|
Molecular Formula |
C29H36O2 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
1-dodecoxy-4-[4-(4-methoxyphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C29H36O2/c1-3-4-5-6-7-8-9-10-11-14-25-31-29-23-19-27(20-24-29)16-13-12-15-26-17-21-28(30-2)22-18-26/h17-24H,3-11,14,25H2,1-2H3 |
InChI Key |
LLKVDSNGTGUPNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


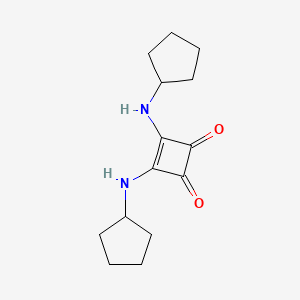
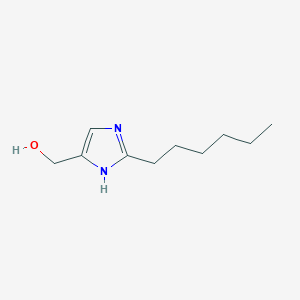
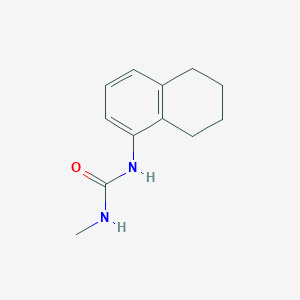
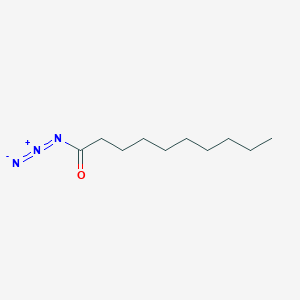
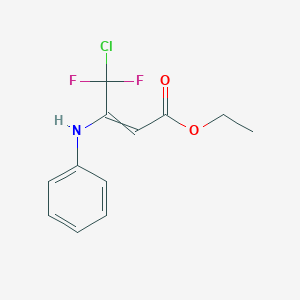

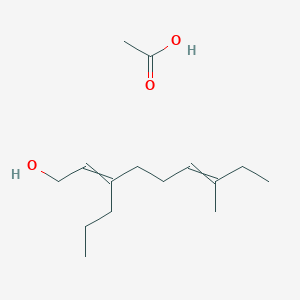
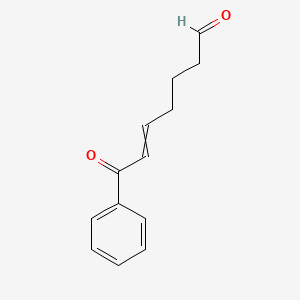
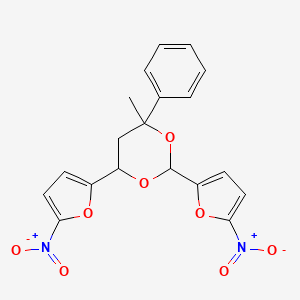
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
